3,4-Dichlorophenylzinc iodide
Overview
Description
3,4-Dichlorophenylzinc iodide is a chemical compound with the linear formula Cl2C6H3ZnI. It has a molecular weight of 338.29 . This compound is typically available as a 0.5 M solution in tetrahydrofuran .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringClc1ccc([Zn]I)cc1Cl
. This indicates that the zinc atom is bonded to an iodine atom and a phenyl ring, which is substituted with two chlorine atoms at the 3rd and 4th positions. Physical and Chemical Properties Analysis
This compound has a density of 1.01 g/mL at 25 °C . It is typically stored at temperatures between 2-8°C .Scientific Research Applications
Application in Organometallic Reagent Preparation
3,4-Dichlorophenylzinc iodide has potential applications in the preparation of organometallic reagents. For example, Rieke et al. (1997) demonstrated the direct preparation of organometallic reagents like 3-thienylzinc and 3-thienylmagnesium iodides from Rieke zinc and magnesium, respectively. This method can be applied for the generation of organometallic intermediates, which are useful in coupling reactions with a variety of electrophiles (Rieke, Kim, & Wu, 1997).
In Electrochemistry and Energy Storage
This compound could find applications in electrochemistry, particularly in the behavior and properties of films in iodide solutions. Biallozor & Kupniewska (2000) explored the properties of poly(3,4-ethylenedioxythiophene) (PEDT) film in iodide solutions, highlighting its potential in electroanalytic applications and rechargeable zinc-iodide batteries (Biallozor & Kupniewska, 2000).
Mechanistic Studies in Organic Synthesis
The compound also has applications in studying reaction mechanisms in organic synthesis. Krajsovszky et al. (2005) investigated the reactions of chloropyridazin-3(2H)-ones with iodide, providing insight into nucleophilic substitution mechanisms that could be relevant for understanding reactions involving this compound (Krajsovszky et al., 2005).
Semiconducting and Photoluminescent Properties
The semiconducting and photoluminescent properties of materials derived from such compounds could be explored. Stoumpos et al. (2013) described the synthesis and properties of halide perovskites, which might be influenced by components like this compound. These materials exhibit unique optical and electronic properties, important for developing new electronic and photovoltaic devices (Stoumpos, Malliakas, & Kanatzidis, 2013).
Mechanism of Action
Target of Action
3,4-Dichlorophenylzinc iodide is an organozinc compound . The primary targets of organozinc compounds are typically electrophilic carbon atoms in organic molecules . These targets play a crucial role in various organic reactions, including nucleophilic addition and substitution reactions .
Mode of Action
The mode of action of this compound involves the zinc atom acting as a nucleophile, attacking electrophilic carbon atoms . This interaction results in the formation of new carbon-zinc bonds, which can subsequently undergo further reactions .
Biochemical Pathways
Organozinc compounds are generally used in organic synthesis, suggesting that they may influence a variety of biochemical pathways depending on the specific reaction context .
Pharmacokinetics
As a general rule, organozinc compounds are typically used in controlled laboratory settings rather than in biological systems, due to their reactivity and potential toxicity .
Result of Action
The primary result of the action of this compound is the formation of new organic compounds through the creation of carbon-zinc bonds . The specific molecular and cellular effects would depend on the particular compounds synthesized and the context of their use .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is typically stored at 2-8°C and has a density of 1.01 g/mL at 25°C . Furthermore, the compound’s reactivity can be affected by the presence of other substances in the reaction environment .
Properties
IUPAC Name |
1,2-dichlorobenzene-5-ide;iodozinc(1+) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2.HI.Zn/c7-5-3-1-2-4-6(5)8;;/h1,3-4H;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGUNQYPHRJOML-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=[C-]1)Cl)Cl.[Zn+]I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2IZn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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